molecular formula C21H29N3O2 B1228565 1-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

1-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B1228565
M. Wt: 355.5 g/mol
InChI Key: PONUMWZQSDCKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a member of isoquinolines.

Scientific Research Applications

Synthesis and Antiviral Activity

  • Synthesis Techniques and Antiviral Applications : Research into compounds structurally related to 1-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has explored various synthesis methods. For instance, Ivashchenko et al. (2014) synthesized derivatives of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and studied their antiviral activities against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) (Ivashchenko et al., 2014).

Synthesis of Isoquinoline Derivatives

  • Chemical Synthesis of Isoquinoline Derivatives : The compound's synthesis involves methods that yield various isoquinoline derivatives. This was demonstrated by Ziegler et al. (1988), who reported on the synthesis of novel quinolonecarboxylic acids via nitroso and nitrone cycloadditions, showcasing the chemical versatility of such structures (Ziegler et al., 1988).

Development of Pyrrolo Isoquinolines

  • Development of Pyrrolo Isoquinolines for Various Applications : The synthesis of pyrrolo isoquinolines, which are structurally related to the compound , has been a focus for researchers. Paronikyan et al. (2016) synthesized derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, contributing to the field of heterocyclic chemistry (Paronikyan et al., 2016).

Ligand-Free Cu-Catalyzed Synthesis

  • Ligand-Free Cu-Catalyzed Synthesis Approaches : Innovative synthesis techniques such as the ligand-free Cu-catalyzed synthesis have been explored. Yu et al. (2016) developed a method for the synthesis of pyrrolo[1,2-a]quinolines using a ligand-free Cu-catalyzed [3 + 2] cycloaddition, highlighting advancements in catalysis and synthesis efficiency (Yu et al., 2016).

Synthesis of Pyrrolo Isoquinolines via Nitrone Cycloadditions

  • Nitrone Cycloaddition for Pyrrolo Isoquinolines : The use of nitrone cycloadditions for the synthesis of pyrrolo isoquinolines demonstrates another aspect of chemical synthesis relevant to the compound. Yavari et al. (2006) presented the synthesis of pyrrolo[2,1-a]isoquinolines through reactions involving activated acetylenes and isoquinoline (Yavari et al., 2006).

Hofmann Rearrangement in Synthesis

  • Use of Hofmann Rearrangement in Synthesis : The application of Hofmann rearrangement techniques in synthesis has been explored. Huang et al. (2016) described a method involving Hofmann rearrangement and ring expansion for synthesizing 1-pyrrolines and 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts (Huang et al., 2016).

Reactivity of Isoquinoline Derivatives

  • Studying the Reactivity of Isoquinoline Derivatives : Research on the reactivity of various isoquinoline derivatives, including synthesis and reactions with different nucleophiles, provides insight into the chemical properties and potential applications of these compounds. Surikova et al. (2008) investigated the reactions of 2,3-dioxopyrrolo[2,1-a]isoquinolinecarboxylic acid esters and amides with nitrogen-centered nucleophiles (Surikova et al., 2008).

Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

1-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H29N3O2/c25-20-13-18(15-24(20)19-7-3-4-8-19)21(26)22-10-12-23-11-9-16-5-1-2-6-17(16)14-23/h1-2,5-6,18-19H,3-4,7-15H2,(H,22,26)

InChI Key

PONUMWZQSDCKKP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NCCN3CCC4=CC=CC=C4C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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